molecular formula C10H6ClFN2O B8576877 4-chloro-5-(2-fluoropyridin-3-yl)-1H-pyrrole-3-carbaldehyde

4-chloro-5-(2-fluoropyridin-3-yl)-1H-pyrrole-3-carbaldehyde

Cat. No. B8576877
M. Wt: 224.62 g/mol
InChI Key: ITVPNLLGXLETKH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-chloro-5-(2-fluoropyridin-3-yl)-1H-pyrrole-3-carbaldehyde is a useful research compound. Its molecular formula is C10H6ClFN2O and its molecular weight is 224.62 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-chloro-5-(2-fluoropyridin-3-yl)-1H-pyrrole-3-carbaldehyde suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-chloro-5-(2-fluoropyridin-3-yl)-1H-pyrrole-3-carbaldehyde including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

4-chloro-5-(2-fluoropyridin-3-yl)-1H-pyrrole-3-carbaldehyde

Molecular Formula

C10H6ClFN2O

Molecular Weight

224.62 g/mol

IUPAC Name

4-chloro-5-(2-fluoropyridin-3-yl)-1H-pyrrole-3-carbaldehyde

InChI

InChI=1S/C10H6ClFN2O/c11-8-6(5-15)4-14-9(8)7-2-1-3-13-10(7)12/h1-5,14H

InChI Key

ITVPNLLGXLETKH-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(N=C1)F)C2=C(C(=CN2)C=O)Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

5-(2-Fluoropyridin-3-yl)-1H-pyrrole-3-carbaldehyde (610 mg) was dissolved in N,N-dimethylformamide (20 mL), N-chlorosuccinimide (641 mg) was added and the mixture was stirred at 80° C. for 40 min. After cooling, water was added to the reaction mixture, and the mixture was extracted with ethyl acetate. The extract was washed with saturated brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The residue was purified by silica gel column chromatography (eluent:hexane-ethyl acetate=3:2→1:1) to give the title compound as a colorless powder (yield 320 mg, 44%).
Quantity
610 mg
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
641 mg
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Yield
44%

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